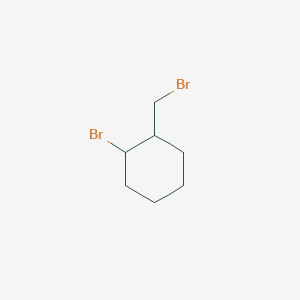
1-Bromo-2-(bromomethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(bromomethyl)cyclohexane is an organic compound with the molecular formula C7H12Br2. It is a derivative of cyclohexane, where two bromine atoms are attached to the cyclohexane ring, one at the 1-position and the other at the 2-(bromomethyl) position. This compound is used in various chemical reactions and has applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(bromomethyl)cyclohexane can be synthesized through the bromination of 2-(bromomethyl)cyclohexanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(bromomethyl)cyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E1 and E2): The compound can undergo elimination reactions to form alkenes, such as cyclohexene derivatives.
Reduction Reactions: The bromine atoms can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-(hydroxymethyl)cyclohexane, 2-(cyanomethyl)cyclohexane, and 2-(aminomethyl)cyclohexane.
Elimination Reactions: Products include 1-bromo-2-cyclohexene and 2-bromo-1-cyclohexene.
Reduction Reactions: Products include cyclohexane and methylcyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2-(bromomethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and advanced materials.
Biological Research: The compound is used in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(bromomethyl)cyclohexane involves its reactivity as an alkyl halide. The bromine atoms act as leaving groups in nucleophilic substitution and elimination reactions. The compound can form carbocation intermediates in SN1 reactions, while in SN2 reactions, the nucleophile directly displaces the bromine atom. In elimination reactions, the compound undergoes deprotonation to form alkenes.
Comparación Con Compuestos Similares
1-Bromo-2-(bromomethyl)cyclohexane can be compared with other similar compounds such as:
1-Bromo-2-chloromethylcyclohexane: Similar structure but with a chlorine atom instead of a second bromine atom.
1-Bromo-2-methylcyclohexane: Lacks the second bromine atom, making it less reactive in certain reactions.
1,2-Dibromocyclohexane: Both bromine atoms are directly attached to the cyclohexane ring, leading to different reactivity patterns.
The uniqueness of this compound lies in its dual bromine substitution, which provides versatility in various chemical reactions and applications.
Propiedades
Número CAS |
52428-01-0 |
|---|---|
Fórmula molecular |
C7H12Br2 |
Peso molecular |
255.98 g/mol |
Nombre IUPAC |
1-bromo-2-(bromomethyl)cyclohexane |
InChI |
InChI=1S/C7H12Br2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5H2 |
Clave InChI |
SUJOUIVDILMKRU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


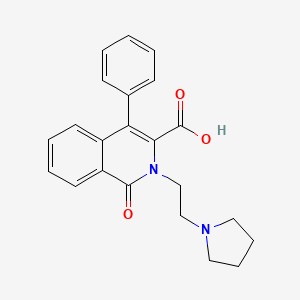
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
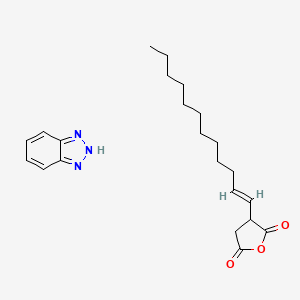
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
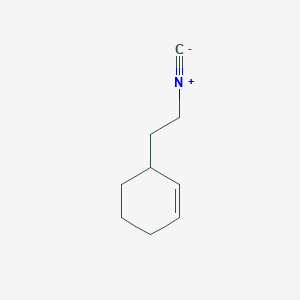
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)

![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)


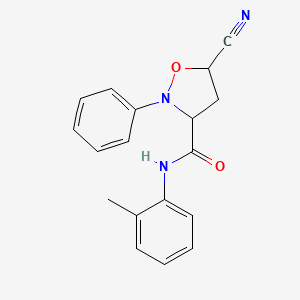
![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
